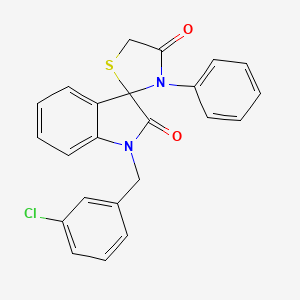
2-(2,2-ジメチルプロパンイミドイル)インデン-1,3-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-dimethylpropanimidoyl)-2,3-dihydro-1H-indene-1,3-dione is an organic compound with a complex structure that includes an indene backbone and a dimethylpropanimidoyl group
科学的研究の応用
2-(2,2-dimethylpropanimidoyl)-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
作用機序
Target of Action
It belongs to the class of indane-1,3-dione derivatives, which are known to have various biological activities . They are often used in the design of biologically active molecules .
Mode of Action
Indane-1,3-dione derivatives are known to interact with various biological targets due to their versatile structure .
Biochemical Pathways
Indane-1,3-dione derivatives are known to be involved in various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The molecular weight of this compound is 229.2744 , which is within the range generally favorable for oral bioavailability in drugs.
Result of Action
Indane-1,3-dione derivatives are known to have various biological activities, suggesting that they could have multiple effects at the molecular and cellular level .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-dimethylpropanimidoyl)-2,3-dihydro-1H-indene-1,3-dione typically involves multiple steps. One common method includes the reaction of 2,3-dihydro-1H-indene-1,3-dione with 2,2-dimethylpropanimidoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the imidoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(2,2-dimethylpropanimidoyl)-2,3-dihydro-1H-indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidoyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
類似化合物との比較
Similar Compounds
2,2-Dimethylpropane: A simpler compound with a similar dimethylpropanimidoyl group but lacking the indene backbone.
2,2-Dimethoxypropane: Another related compound used in organic synthesis.
Neopentane: A structurally similar compound with different chemical properties.
Uniqueness
2-(2,2-dimethylpropanimidoyl)-2,3-dihydro-1H-indene-1,3-dione is unique due to its combination of an indene backbone and a dimethylpropanimidoyl group
特性
IUPAC Name |
2-(2,2-dimethylpropanimidoyl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-14(2,3)13(15)10-11(16)8-6-4-5-7-9(8)12(10)17/h4-7,10,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXLANGUMDSWMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=N)C1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2499222.png)
![4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine](/img/structure/B2499225.png)
![N-[(2-ethoxyphenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2499226.png)
![7-(3-chloro-4-methylphenyl)-5-phenyl-N-[(thiophen-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2499227.png)
![3'-(3-Chloro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2499229.png)
![1-(2,5-difluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}methanesulfonamide](/img/structure/B2499230.png)


![N-(2,5-dimethoxyphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2499233.png)

![benzyl 2-[(1E)-3-hydroxyprop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2499236.png)
![(1R,2R,3R)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol](/img/structure/B2499237.png)
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2499238.png)

